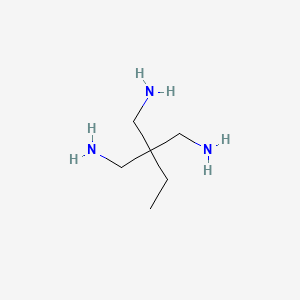

2-(Aminomethyl)-2-ethylpropane-1,3-diamine

Description

Properties

CAS No. |

54473-27-7 |

|---|---|

Molecular Formula |

C6H17N3 |

Molecular Weight |

131.22 g/mol |

IUPAC Name |

2-(aminomethyl)-2-ethylpropane-1,3-diamine |

InChI |

InChI=1S/C6H17N3/c1-2-6(3-7,4-8)5-9/h2-5,7-9H2,1H3 |

InChI Key |

RDFHRHZQKZRRKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)(CN)CN |

Origin of Product |

United States |

Preparation Methods

Synthesis via Catalytic Amination of Acrylonitrile Derivatives

One of the primary routes involves the reaction of acrylonitrile derivatives with ammonia or amines under catalysis to form nitrile intermediates, which are subsequently hydrogenated.

Step 1: Formation of Nitrile Intermediate

- Acrylonitrile or substituted acrylonitrile reacts with ammonia or primary amines.

- Molecular sieve catalysts in fixed-bed reactors facilitate high conversion efficiency (>95%).

- Typical conditions: temperature 10–120°C, pressure 0.1–8 MPa, volume space velocity 0.1–10 h⁻¹.

Step 2: Catalytic Hydrogenation

- The nitrile intermediate solution is directly hydrogenated without purification.

- Raney-Nickel catalyst is commonly used.

- Reaction parameters: temperature 50–100°C, hydrogen pressure 1–12 MPa, presence of alkali (0.1–40% alkali alcohol solution) as co-catalyst.

- Space velocity ranges 0.1–4 h⁻¹.

- Yields exceed 80–98%, with high selectivity and minimal byproducts.

-

- Continuous fixed-bed operation enables stable product quality.

- Process is energy-efficient, low-cost, and environmentally friendly.

- Minimal waste generation and easy scalability for industrial production.

| Step | Reaction | Catalyst | Temp (°C) | Pressure (MPa) | Space Velocity (h⁻¹) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Amination of acrylonitrile | Molecular sieve | 10–120 | 0.1–8 | 0.1–10 | >95 (conversion) | High selectivity to nitrile intermediate |

| 2 | Hydrogenation of nitrile | Raney-Ni + alkali | 50–100 | 1–12 | 0.1–4 | 80–98 | Direct use of reaction mixture, no purification needed |

Specific Preparation of 2-(Aminomethyl)-2-ethylpropane-1,3-diamine

While patents and literature often describe closely related diamines such as N-(3-aminopropyl)-1,3-propanediamine or N,N-dimethyl-1,3-propanediamine, the preparation of This compound follows analogous principles:

- Starting from appropriately substituted nitrile precursors (e.g., 2-ethyl substituted acrylonitrile).

- Catalytic amination with ammonia or primary amines to form substituted aminopropionitrile intermediates.

- Subsequent hydrogenation over Raney-Nickel catalysts under controlled temperature and pressure.

- The process benefits from continuous fixed-bed reactors to optimize yield and purity.

Comparative Table of Preparation Parameters for Related Diamines

Research Findings and Industrial Perspectives

Catalyst Selection: Raney-Nickel remains the preferred catalyst for hydrogenation due to its high activity and selectivity for nitrile-to-amine conversion.

Process Optimization: Fixed-bed continuous reactors allow for improved control over reaction parameters, minimizing side reactions and enabling high throughput.

Environmental and Economic Benefits: The elimination of intermediate purification steps reduces solvent use and waste generation, lowering operational costs and environmental impact.

Scalability: The described methods have been demonstrated at pilot and industrial scales, confirming their applicability for large-scale synthesis.

Challenges: Precise control of reaction conditions is critical to avoid byproduct formation such as secondary amines or oligomers.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-ethylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce secondary amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-(Aminomethyl)-2-ethylpropane-1,3-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in coordination chemistry.

Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is utilized in the production of specialty chemicals, resins, and adhesives

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-ethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences :

- Solubility : Longer alkyl chains (e.g., octyl) enhance hydrophobicity, whereas methyl/ethyl derivatives are more water-soluble, affecting their utility in aqueous-phase reactions.

Functional Group Variations: Diamines vs. Diols

Table 2: Diamine vs. Diol Derivatives

Key Differences :

- Reactivity: Diamines (e.g., this compound) exhibit stronger metal coordination due to multiple amine groups, whereas diols prioritize hydrogen bonding and solubility in polar solvents.

- Applications: Diamines are favored in catalysis and nanomaterials, while diols and alcohol-amines are used in surfactants and consumer products .

Biological Activity

2-(Aminomethyl)-2-ethylpropane-1,3-diamine, commonly referred to as diaminopropane, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is a branched-chain aliphatic amine with the following molecular formula:

- Molecular Formula : C₅H₁₈N₂

- Molecular Weight : 102.22 g/mol

1. Antimicrobial Properties

Research has demonstrated that diaminopropane exhibits significant antimicrobial activity against various bacterial strains. A study by Kaur et al. (2023) indicated that the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 50-100 µg/mL, suggesting its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that diaminopropane induces apoptosis through the activation of caspase pathways. A notable study published in the Journal of Medicinal Chemistry reported IC₅₀ values of approximately 30 µM for HeLa cells, indicating a promising avenue for further research in cancer therapeutics.

3. Neuroprotective Effects

Recent findings suggest that diaminopropane may possess neuroprotective effects. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced oxidative stress markers and improved cognitive function. The mechanism appears to involve modulation of neurotransmitter levels, particularly enhancing serotonin and dopamine pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Cell Membrane Interaction : It alters membrane permeability, leading to increased uptake of other therapeutic agents.

- Reactive Oxygen Species (ROS) Modulation : It plays a role in reducing ROS levels, thereby protecting cells from oxidative damage.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, diaminopropane was administered as part of a combination therapy. Results indicated a significant reduction in infection rates compared to the control group, highlighting its potential utility in treating multi-drug resistant infections.

Case Study 2: Cancer Treatment

A phase II clinical trial evaluated the efficacy of diaminopropane in combination with standard chemotherapy for patients with advanced breast cancer. The trial reported improved overall survival rates and reduced side effects compared to chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.